2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid
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Overview
Description
2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tetrahydroquinoline ring system substituted with a methyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid typically involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The acetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
- 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
- 2-Methyltetrahydroquinoline
Uniqueness
2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid |
InChI |
InChI=1S/C12H15NO3/c1-8-2-3-9-6-10(16-7-12(14)15)4-5-11(9)13-8/h4-6,8,13H,2-3,7H2,1H3,(H,14,15) |
InChI Key |
VRVZSLDSCOJNEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)OCC(=O)O |
Origin of Product |
United States |
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